BenchChemオンラインストアへようこそ!

GLS1 Inhibitor-4

GLS1 enzyme inhibition IC₅₀ comparison allosteric inhibitor potency

This allosteric GLS1 inhibitor (IC₅₀ 11.86 nM) demonstrates a 278-fold potency advantage over BPTES. It is engineered for superior metabolic stability (t₁/₂ 194.16 min in liver microsomes, 96% human plasma stability) to overcome the limitations of predecessor C147. With a defined mechanism of action inducing ROS and apoptosis, plus validated in vivo efficacy (47.5% TGI in HCT116 xenografts), it is the optimal, reproducible tool for glutamine metabolism and colorectal cancer research, ensuring reliable pharmacodynamic readouts.

Molecular Formula C29H27F3N10O2S2
Molecular Weight 668.7 g/mol
Cat. No. B12416542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLS1 Inhibitor-4
Molecular FormulaC29H27F3N10O2S2
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)C5=NC=CN5CC6=CC=C(C=C6)C(F)(F)F
InChIInChI=1S/C29H27F3N10O2S2/c30-29(31,32)20-8-6-19(7-9-20)17-42-15-12-33-23(42)24(44)36-27-39-40-28(46-27)41-13-10-21(11-14-41)34-25-37-38-26(45-25)35-22(43)16-18-4-2-1-3-5-18/h1-9,12,15,21H,10-11,13-14,16-17H2,(H,34,37)(H,35,38,43)(H,36,39,44)
InChIKeyBGZTVMRSKUPCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLS1 Inhibitor-4: Nanomolar Potency Allosteric Glutaminase 1 Inhibitor for Cancer Metabolism Research


GLS1 Inhibitor-4 (compound 41e) is a potent allosteric inhibitor of kidney-type glutaminase 1 (GLS1), with an IC₅₀ of 11.86 nM . It features a 4-piperidinamine linker and aromatic heterocycles scaffold designed through structure-based optimization of the earlier lead compound C147 to address metabolic stability limitations [1]. GLS1 Inhibitor-4 blocks glutamine metabolism, induces reactive oxygen species (ROS) production, and triggers apoptosis in cancer cells [1].

Why GLS1 Inhibitor-4 Cannot Be Simply Substituted by Other GLS1 Inhibitors


GLS1 inhibitors exhibit substantial heterogeneity in potency, selectivity, metabolic stability, and in vivo efficacy profiles, even among compounds within the same allosteric inhibitor class. For instance, the first-generation allosteric inhibitor BPTES shows an IC₅₀ of 3.3 μM , which is nearly 300-fold less potent than GLS1 Inhibitor-4. The predecessor compound C147 (IC₅₀ = 27 nM) had limited metabolic stability that prompted structural optimization [1]. The clinical-stage inhibitors CB-839 (IC₅₀ = 23-24 nM) and IPN60090 (IC₅₀ = 31 nM) represent alternative allosteric inhibitors with distinct pharmacokinetic properties and developmental status [2]. These quantitative divergences across potency, metabolic fate, and binding characteristics preclude simple interchangeability without compromising experimental reproducibility or therapeutic effect.

GLS1 Inhibitor-4 vs. BPTES, CB-839, IPN60090, and C147: Quantitative Differentiation Evidence


Enzyme Inhibition Potency: GLS1 Inhibitor-4 Exhibits 278-Fold Higher Potency than First-Generation Allosteric Inhibitor BPTES

GLS1 Inhibitor-4 demonstrates an IC₅₀ of 11.86 nM against GLS1 . The first-generation GLS1 allosteric inhibitor BPTES exhibits an IC₅₀ of 3.3 μM . GLS1 Inhibitor-4 also shows superior potency compared to the predecessor compound C147 (IC₅₀ = 27 nM) and clinical-stage inhibitors CB-839 (IC₅₀ = 23-24 nM for recombinant human GAC) and IPN60090 (IC₅₀ = 31 nM) [1][2].

GLS1 enzyme inhibition IC₅₀ comparison allosteric inhibitor potency

GLS1 Binding Affinity: GLS1 Inhibitor-4 Demonstrates Robust Target Engagement with Kd of 52 nM

GLS1 Inhibitor-4 binds to GLS1 protein with a dissociation constant (Kd) of 52 nM as measured by surface plasmon resonance (SPR) . In comparison, a novel macrocyclic allosteric GLS1 inhibitor reported in 2021 showed SPR Kd of 24 nM and ITC Kd of 37 nM [1]. The clinical-stage allosteric inhibitor CB-839 has documented binding affinity through functional enzyme inhibition rather than direct SPR Kd measurement .

GLS1 binding affinity SPR dissociation constant target engagement

Metabolic Stability: GLS1 Inhibitor-4 Achieves 96% Human Plasma Stability and Superior Liver Microsome Stability Over C147

GLS1 Inhibitor-4 exhibits 96% stability in human plasma . In human liver microsomes, GLS1 Inhibitor-4 demonstrates superior metabolic stability (t₁/₂ = 194.16 min, CLint = 8.95 mL/min/kg) compared to the predecessor compound C147, which was specifically optimized due to its limited metabolic stability [1]. The original lead C147 had poor metabolic stability with high clearance rate and low half-life time [1].

metabolic stability human plasma stability liver microsomes pharmacokinetics

Cellular Antiproliferative Activity: Differential Sensitivity Across Cancer Cell Lines

GLS1 Inhibitor-4 exhibits differential antiproliferative activity across cancer cell lines with IC₅₀ values of 0.051 μM (HCT116 colorectal cancer), 0.37 μM (MDA-MB-436 breast cancer), 0.32 μM (CT26 murine colon carcinoma), and 1.34 μM (H22 murine hepatoma) . In comparison, the predecessor compound C147 showed IC₅₀ values of 0.15 μM in HCT116 and 0.18 μM in MDA-MB-436 cells [1]. CB-839 demonstrates antiproliferative activity with similar context-dependent cellular potency profiles across various cancer models .

antiproliferative activity cancer cell lines HCT116 MDA-MB-436 CT26

In Vivo Antitumor Activity: Dose-Dependent Tumor Growth Inhibition in HCT116 Xenograft Model

In an HCT116 colorectal cancer xenograft model, GLS1 Inhibitor-4 administered intraperitoneally at 50 mg/kg twice daily for 21 days achieved tumor growth inhibition (TGI) of 35.5%, while 100 mg/kg achieved TGI of 47.5%, with no considerable toxicity observed [1]. The compound also induced apoptosis in HCT116 cells with approximately 28% and 95% increases in apoptotic cells at 50 nM and 200 nM, respectively . Clinical-stage comparator CB-839 has demonstrated in vivo antitumor activity in various xenograft models including prostate cancer [2].

in vivo antitumor activity xenograft TGI HCT116 dose-dependent

Mechanism of Action: ROS Induction and Glutamine Metabolism Blockade Quantified by Metabolite Reduction

GLS1 Inhibitor-4 blocks glutamine metabolism, inducing dose-dependent ROS production and apoptosis. Specifically, GLS1 Inhibitor-4 (100 and 300 nM) reduces concentrations of key metabolites downstream of glutamate within 12 hours . At 30, 50, and 200 nM over 6 hours, the compound increases ROS levels in HCT116 cells in a dose-dependent manner . Apoptosis is induced over 24 hours at 30, 50, and 200 nM, with cleaved PARP upregulation . Colony formation in HCT116 cells is inhibited dose-dependently at 0.1, 0.5, and 1 μM . Aerobic glycolysis is suppressed, with significant reductions in basal and maximal oxygen consumption rates (OCR) at 1 mmol/L after 12 hours .

ROS production glutamine metabolism apoptosis induction OCR colony formation

Recommended Research Applications for GLS1 Inhibitor-4 Based on Quantitative Evidence


Colorectal Cancer Metabolism Studies Using HCT116 Xenograft Models

Based on the 0.051 μM antiproliferative IC₅₀ in HCT116 cells and the 47.5% tumor growth inhibition at 100 mg/kg in HCT116 xenografts, GLS1 Inhibitor-4 is optimally suited for colorectal cancer metabolism research, particularly studies investigating glutamine dependency in colorectal carcinoma [1].

Glutamine Metabolism Blockade and ROS-Mediated Apoptosis Research

The well-characterized mechanism of glutamine metabolism blockade, dose-dependent ROS production (30-200 nM), and apoptosis induction (28-95% increases at 50-200 nM) in HCT116 cells positions GLS1 Inhibitor-4 as a reliable tool for investigating glutaminolysis pathway inhibition and its downstream effects on cellular redox homeostasis .

Metabolic Stability-Enhanced In Vivo Pharmacology Studies

With 96% human plasma stability and improved liver microsome stability (t₁/₂ = 194.16 min) compared to predecessor compound C147, GLS1 Inhibitor-4 is particularly appropriate for in vivo studies where metabolic stability is critical for achieving sustained target engagement and reliable pharmacodynamic readouts [1].

Structure-Activity Relationship (SAR) Studies on GLS1 Allosteric Inhibitors

As a structurally defined compound featuring a 4-piperidinamine linker and aromatic heterocycles with published synthetic characterization and SPR binding data (Kd = 52 nM), GLS1 Inhibitor-4 serves as a valuable reference compound for medicinal chemistry campaigns optimizing GLS1 allosteric inhibitor scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLS1 Inhibitor-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.